molecular formula C15H14BrNO4 B2495295 [2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate CAS No. 386277-99-2

[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate

Cat. No. B2495295
CAS RN: 386277-99-2
M. Wt: 352.184
InChI Key: GFFWNKURJMSGPC-UHFFFAOYSA-N
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Description

[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of great interest to scientists due to its unique properties and potential applications in various fields of research. In

Scientific Research Applications

Anticancer Applications

One of the primary applications of compounds structurally related to "[2-(4-Ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate" is in the development of anticancer agents. For instance, derivatives of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, a compound with a somewhat similar structure, have shown promising activity against a range of hematologic and solid tumor cells. These compounds, through structure-activity relationship (SAR) studies, have led to the identification of analogs capable of selectively killing drug-resistant cancer cells over parent cancer cells. The mechanism behind their ability to overcome drug resistance and induce apoptosis in tumor cells is under investigation, suggesting their potential as promising candidates for treating cancers with multiple drug resistance (Das et al., 2009).

Synthesis of Biheteroaryls

Electrophilic Incorporation into Biomass-derived Molecules

Furthermore, the derivative ethyl 5-(chloromethyl)furan-2-carboxylate has been shown to undergo electrochemical reduction to produce furylogous enolate anions. These anions can be quenched with carbon dioxide or hydrogen ion to yield various carboxylate or methylated products, respectively. This process illustrates the potential of furan derivatives in the sustainable modification and functionalization of biomass-derived platform molecules, expanding their application scope in green chemistry and materials science (Huitao Ling et al., 2022).

Mechanism of Action

The compound significantly reduces the proliferation of HL-60 cells and induces apoptosis in a concentration-dependent manner. This is associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl‐2 expression levels .

properties

IUPAC Name

[2-(4-ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4/c1-2-10-3-5-11(6-4-10)17-14(18)9-20-15(19)12-7-8-13(16)21-12/h3-8H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFWNKURJMSGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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